Benzene, hexacyclopropyl-

Description

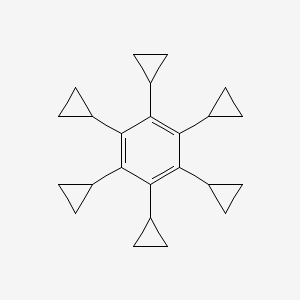

Benzene, hexacyclopropyl- (C₆H₆(C₃H₅)₆) is a hypothetical polycyclic aromatic hydrocarbon derivative where all six hydrogen atoms on the benzene ring are replaced by cyclopropyl groups. The electron-donating nature of cyclopropyl groups via conjugation (if applicable) may contrast with electron-withdrawing substituents like nitro groups, impacting aromatic stability and reactivity .

Properties

CAS No. |

61777-26-2 |

|---|---|

Molecular Formula |

C24H30 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

1,2,3,4,5,6-hexacyclopropylbenzene |

InChI |

InChI=1S/C24H30/c1-2-13(1)19-20(14-3-4-14)22(16-7-8-16)24(18-11-12-18)23(17-9-10-17)21(19)15-5-6-15/h13-18H,1-12H2 |

InChI Key |

UJDOYBGSTLZPLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C(=C(C(=C2C3CC3)C4CC4)C5CC5)C6CC6)C7CC7 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, hexacyclopropyl- typically involves the cyclopropanation of benzene. This can be achieved through the reaction of benzene with cyclopropylcarbene intermediates, which are generated from diazo compounds in the presence of a catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of Benzene, hexacyclopropyl- may involve similar cyclopropanation reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Benzene, hexacyclopropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of cyclopropyl-substituted benzoic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropyl-substituted cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur with Benzene, hexacyclopropyl-. Common reagents include nitric acid for nitration and halogens like chlorine or bromine for halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

Substitution: Nitric acid (HNO₃), halogens (Cl₂, Br₂)

Major Products Formed:

Oxidation: Cyclopropyl-substituted benzoic acids

Reduction: Cyclopropyl-substituted cyclohexane derivatives

Substitution: Nitro and halogenated derivatives of Benzene, hexacyclopropyl-

Scientific Research Applications

Chemistry: Benzene, hexacyclopropyl- is used as a precursor in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, Benzene, hexacyclopropyl- can be used as a probe to study the interactions of cyclopropyl groups with biological macromolecules. This can provide insights into the behavior of cyclopropyl-containing natural products and pharmaceuticals.

Medicine: The compound’s potential as a pharmacophore makes it a candidate for drug discovery and development. Its derivatives may exhibit biological activity, leading to the identification of new therapeutic agents.

Industry: Benzene, hexacyclopropyl- is utilized in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of polymers, resins, and other advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Benzene, hexacyclopropyl- involves its interaction with molecular targets through its cyclopropyl groups. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the nature of the target. The pathways involved may include:

Electrophilic interactions: The cyclopropyl groups can act as electron-donating substituents, enhancing the reactivity of the benzene ring towards electrophiles.

Steric effects: The bulky cyclopropyl groups can influence the spatial arrangement of the molecule, affecting its binding to biological targets or catalysts.

Comparison with Similar Compounds

Table 1: Thermodynamic Properties of Substituted Benzenes

Table 2: Reactivity Trends

*Inferred from steric and electronic properties.

Research Findings

- Stability : Nitro-substituted benzenes exhibit superior thermal and acidic stability compared to alkyl or cyclopropyl analogs due to resonance stabilization .

- Synthetic Utility : Cyclopropyl groups may hinder reactions like electrophilic substitution due to steric bulk, unlike nitro groups, which deactivate the ring without steric interference .

- Thermodynamics : Cyclopropylbenzene derivatives show higher boiling points than alkylbenzenes (e.g., 446.8 K vs. 444 K for (2-methylpropyl)-benzene), suggesting stronger van der Waals interactions .

Notes

- Limitations : Direct data on hexacyclopropylbenzene is unavailable in the provided evidence; comparisons rely on structurally related compounds.

- Conflicting Evidence : Cyclopropyl groups’ electronic effects (donating vs. withdrawing) require further experimental validation, as theoretical predictions may vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.